N-(4-methyl-1,3-thiazol-2-yl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a thiazole ring, an isoquinoline moiety, and a spiro junction, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactionsThe final spiro structure is achieved through a spirocyclization step under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The thiazole ring and isoquinoline moiety are known to interact with various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)-1’-oxo-2’-phenyl-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O2S |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H25N3O2S/c1-17-16-31-24(26-17)27-22(29)21-19-12-6-7-13-20(19)23(30)28(18-10-4-2-5-11-18)25(21)14-8-3-9-15-25/h2,4-7,10-13,16,21H,3,8-9,14-15H2,1H3,(H,26,27,29) |
InChI Key |
NYBDCBSLXZLQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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